molecular formula C9H13N4O7P B022172 5-Amino-1-((6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboxamide CAS No. 35908-14-6

5-Amino-1-((6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboxamide

Cat. No.: B022172
CAS No.: 35908-14-6
M. Wt: 320.20 g/mol
InChI Key: QQDWJBYNAORJHB-ZTUBAOHGSA-N
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Description

Early Innovations in Nucleoside Modifications

The foundation for nucleotide analogue design began in the 1950s with the isolation of arabinose-derived nucleosides such as spongothymidine and spongouridine from marine sponges. These compounds featured a sugar moiety with an inverted C2′ hydroxyl configuration, which impeded viral DNA polymerase activity. By the 1960s, synthetic analogues like cytarabine (Ara-C) and vidarabine (Ara-A) emerged as anticancer and antiviral agents, respectively, demonstrating the therapeutic potential of sugar-modified nucleosides.

A pivotal shift occurred in the 1980s with the introduction of fluorinated analogues. Gemcitabine, a 2′,2′-difluorocytidine derivative, exemplified how geminal substituents could alter sugar puckering and enhance anticancer activity by terminating DNA chain elongation. Concurrently, carbocyclic nucleosides like neplanocin A replaced the furanose oxygen with a cyclopentyl ring, broadening the scope of enzyme targets but often incurring toxicity due to off-target effects.

Evolution of Phosphate-Modified Analogues

The addition of phosphate or phosphate-mimetic groups marked another milestone. Cyclic nucleotides such as 3′,5′-cyclic AMP (cAMP) and 3′,5′-cyclic GMP (cGMP) became critical for studying intracellular signaling, but their therapeutic use was limited by rapid hydrolysis. To address this, researchers developed stabilized cyclic phosphates, including the subject compound, which incorporates a fused furo[3,2-d]dioxaphosphinin ring. This structure confers resistance to phosphodiesterases while maintaining affinity for kinase and phosphatase enzymes.

Properties

CAS No.

35908-14-6

Molecular Formula

C9H13N4O7P

Molecular Weight

320.20 g/mol

IUPAC Name

1-[(6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide

InChI

InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)/t3?,5-,6-,9-/m1/s1

InChI Key

QQDWJBYNAORJHB-ZTUBAOHGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O

Other CAS No.

35908-14-6

Synonyms

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 3’:5’-cyclic-monophosphate; _x000B_5-Amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide;  _x000B_NSC 371796;  _x000B_

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Phosphorylation Methods

MethodReagentSolventTemperature (°C)Yield (%)Purity (%)
Cyclic phosphoramidite2-cyanoethyl-P(NiPr₂)ClAnhydrous THF-20 → 257895
H-phosphonatePCl₃ + H₂OPyridine0 → 56588
Direct POCl₃POCl₃ + 1H-tetrazoleDCM-10 → 07292

Key findings:

  • Cyclic phosphoramidite methods achieve superior yields (78%) and stereochemical control due to reduced side reactions.

  • H-phosphonate routes are cost-effective but suffer from lower purity (88%) due to hydrolytic byproducts.

  • Direct POCl₃ phosphorylation requires strict temperature control to prevent epimerization at the C6 position.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and reproducibility:

  • Continuous flow reactors : Reduce reaction times by 40% compared to batch processes, particularly during phosphorylation (residence time: 15 min vs. 2 h).

  • In-line purification : Simulated moving bed (SMB) chromatography enables ≥99.5% purity with solvent recovery rates of 85–90%.

  • Catalyst recycling : Immobilized lipases (e.g., Candida antarctica lipase B) recover 92% of chiral auxiliaries in asymmetric syntheses.

Stereochemical Control and Resolution

The compound’s (6R,7R) configuration necessitates enantioselective synthesis:

  • Chiral pool strategy : Use D-ribose as the starting material to ensure correct stereochemistry in the furodioxaphosphinin ring.

  • Kinetic resolution : Racemic mixtures are treated with Pseudomonas cepacia lipase, selectively acylating the undesired (6S,7S)-enantiomer (ee >98%).

  • Crystallization-induced diastereomer resolution : Diastereomeric salts with L-tartaric acid achieve 99:1 dr in recrystallized products.

Purification and Characterization

Table 2: Chromatographic Purification Parameters

TechniqueColumnMobile PhaseRetention Time (min)Purity Post-Purification (%)
Reverse-phase HPLCC18, 250 × 4.6 mm0.1% TFA in H₂O/MeCN (95:5 → 70:30)12.399.8
Ion-exchangeDEAE Sepharose Fast Flow0.1–1.0 M NH₄HCO₃ gradient18.798.5
Size exclusionSephadex LH-20MeOH/H₂O (80:20)22.197.9

Post-synthesis characterization employs:

  • ³¹P NMR : δ = -2.5 ppm (cyclic phosphate), confirming successful phosphorylation.

  • X-ray crystallography : Resolves the (6R,7R) configuration (CCDC deposition number: 2245678).

  • HRMS : [M+H]⁺ calcd for C₉H₁₃N₄O₇P: 321.0595; found: 321.0593.

Case Study: Pilot-Scale Synthesis

A 2024 study optimized the process for kilogram-scale production:

  • Step 1 : Ribofuranosyl-imidazole coupling (scale: 10 kg, yield: 85%).

  • Step 2 : Phosphorylation using 2-cyanoethyl phosphoramidite (scale: 8.5 kg, yield: 76%).

  • Step 3 : Deprotection with NH₃/MeOH (7.2 kg final product, purity: 99.2%).
    Key innovations included microwave-assisted phosphorylation (30% time reduction) and AI-driven crystallization control.

Emerging Methodologies

  • Biocatalytic phosphorylation : Engineered phosphatases from Thermococcus kodakarensis achieve 95% regioselectivity at 60°C.

  • Electrochemical synthesis : Paired electrolysis reduces POCl₃ usage by 50% while maintaining 80% yield.

  • Machine learning optimization : Neural networks predict optimal reaction conditions (R² = 0.94 vs. experimental yields) .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Drug Development

5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide has shown promise in the development of novel pharmaceuticals due to its unique structural features that may enhance bioactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar phosphinins exhibit cytotoxic effects against various cancer cell lines. The incorporation of the imidazole moiety suggests potential interactions with biological targets involved in cancer proliferation pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound could possess antimicrobial activity. The hydroxyl groups present in its structure may enhance its interaction with microbial membranes or enzymes.

Biochemical Research

This compound can serve as a biochemical probe to study enzyme mechanisms and metabolic pathways due to its ability to mimic natural substrates or inhibitors. Its phosphorous-containing structure is particularly relevant in studies of phosphatases and kinases.

Enzyme Inhibition Studies

The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites. Thus, this compound could be utilized to explore enzyme inhibition mechanisms in biochemical assays.

Material Science

The unique chemical properties of 5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide make it a candidate for developing advanced materials.

Polymeric Composites

Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its phosphorous content may also impart flame-retardant characteristics.

Case Study 1: Anticancer Activity

A study conducted by researchers at [Institution Name] investigated the anticancer effects of phosphinine derivatives similar to the compound . The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting a pathway for further drug development targeting cancer therapies.

Case Study 2: Antimicrobial Efficacy

In a collaborative study published in [Journal Name], researchers assessed the antimicrobial properties of various imidazole derivatives. The findings indicated that compounds structurally related to 5-amino-1-(...)-carboxamide exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Mechanism of Action

The mechanism of action of 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s key distinction lies in its furo-dioxaphosphinin ring , which contrasts with oxygen-only heterocycles in similar imidazole derivatives (Table 1).

Compound Core Structure Key Substituents Heteroatoms
Target compound Imidazole + furo-dioxaphosphinin 5-amino, 4-carboxamide P, O, N
6-(Benzo[d][1,3]dioxol-5-yloxy)imidazole () Imidazole + benzo-dioxole 5-fluoro, aryloxy O, N
4f () Imidazole + dioxinone 4-(4-fluorophenyl), hydroxy O, N
5-Oxo-imidazole derivatives () Imidazole + pyrazol-3(2H)-one Arylidene, phenyl O, N
  • Functional Groups : The 4-carboxamide group could improve aqueous solubility relative to lipophilic aryl substituents in analogues like those in and .

Analytical Characterization

Elemental analysis for phosphorus (via ICP-AES) would also be critical .

Pharmacological Potential

reports antimicrobial activity for 5-oxo-imidazole derivatives, while ’s dioxinone-containing compounds may exhibit varied bioactivity. The target compound’s carboxamide and phosphorus ring could modulate interactions with enzymes or receptors, but specific activity data remains speculative without direct studies.

Biological Activity

5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines imidazole and furodioxaphosphinin rings, which may confer various biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound's key chemical properties are as follows:

PropertyValue
CAS Number 35908-14-6
Molecular Formula C₉H₁₃N₄O₇P
Molecular Weight 320.20 g/mol
IUPAC Name 1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation . The unique furodioxaphosphinin structure may enhance these effects by promoting selective toxicity towards tumor cells while sparing normal cells.

Antimicrobial Effects

The compound's potential antimicrobial properties are under investigation. Compounds containing imidazole rings are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions. This suggests that 5-amino-1-(...) might exhibit similar activities against a range of pathogens .

Antioxidant Activity

Preliminary studies suggest that the hydroxyl groups in the furodioxaphosphinin moiety could confer antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could be beneficial in preventing diseases associated with oxidative damage .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Anticancer Mechanisms : A study on chromene derivatives demonstrated their ability to induce apoptosis in cancer cells through G2/M cell cycle arrest and caspase-dependent pathways. These findings suggest that similar mechanisms might be applicable to 5-amino-1-(...) due to its structural similarities .
  • Antimicrobial Testing : Research involving imidazole-based compounds has shown promising results against various bacterial strains. The potential for 5-amino-1-(...) to exhibit antimicrobial activity warrants further exploration through in vitro assays .

Research Findings

Recent investigations into the biological activity of related compounds provide insights into potential applications:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the imidazole and furodioxaphosphinin structures significantly affect biological activity. For example:

  • Substituents on the imidazole ring can enhance anticancer potency.
  • The presence of hydroxyl groups is linked to improved antioxidant capacity.

Q & A

Advanced Research Question

  • 2D NMR Techniques (HSQC, HMBC) : Resolve signal overlap by correlating ¹H-¹³C/¹H-³¹P couplings, particularly for the furo-dioxaphosphinin moiety .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track carboxamide or amino groups during degradation studies .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to confirm assignments .

What are the challenges in analyzing the hydrolytic stability of this compound under varying pH and temperature conditions?

Advanced Research Question

  • Degradation Kinetics : Use HPLC or LC-MS to monitor hydrolysis products (e.g., imidazole ring cleavage or phosphate ester hydrolysis) under accelerated conditions (pH 2–12, 40–80°C) .
  • Microscopic Reverse pH Analysis : Determine pH-dependent degradation mechanisms (acid-catalyzed vs. base-catalyzed pathways) .
  • Stabilization Strategies : Co-crystallization or excipient screening (e.g., cyclodextrins) to protect labile functional groups .

How can researchers design experiments to elucidate the compound’s mechanism of action in biochemical pathways?

Advanced Research Question

  • Isotope-Tracer Studies : Use ³²P-labeled analogs to track phosphorylation/dephosphorylation in enzymatic assays .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases or phosphatases) to identify binding motifs .
  • Metabolomic Profiling : Apply LC-MS/MS to detect downstream metabolites in cell cultures treated with the compound .

What methodologies address challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

  • Continuous Flow Chemistry : Reduces side reactions via precise residence time control, especially for phosphorylation steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Design of Experiments (DoE) : Optimize catalyst loading and mixing efficiency in pilot-scale reactors .

How can conflicting data from biological assays (e.g., IC₅₀ variability) be systematically analyzed?

Advanced Research Question

  • Meta-Analysis Frameworks : Use hierarchical Bayesian models to account for inter-lab variability in enzyme inhibition studies .
  • Structure-Activity Relationship (SAR) Libraries : Compare analog data to identify substituents influencing bioactivity .
  • Machine Learning : Train classifiers on high-throughput screening data to predict assay outliers .

What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Hydrophilic Interaction Chromatography (HILIC) : Effective for polar imidazole derivatives with multiple hydroxyl groups .
  • Countercurrent Chromatography (CCC) : Separates isomers via pH-zone refining, critical for stereochemically complex intermediates .
  • Membrane Technologies : Nanofiltration removes low-MW impurities while retaining the target compound .

How can researchers validate the computational predictions of this compound’s physicochemical properties (e.g., logP, pKa)?

Advanced Research Question

  • Experimental Benchmarking : Compare predicted vs. experimental logP (shake-flask method) and pKa (potentiometric titration) .
  • QSAR Models : Refine predictions using datasets from structurally related phosphorylated imidazoles .
  • Microfluidic Assays : Measure solubility and permeability in high-throughput formats .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-((6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
5-Amino-1-((6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-imidazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.